1,2,3,4-Tetrahydro-3,6-dimethylquinoline CAS 184041-78-9 properties
1,2,3,4-Tetrahydro-3,6-dimethylquinoline CAS 184041-78-9 properties
CAS: 184041-78-9 | Class: Privileged Heterocyclic Scaffold[1]
Executive Summary
1,2,3,4-Tetrahydro-3,6-dimethylquinoline (CAS 184041-78-9) is a bicyclic secondary amine belonging to the tetrahydroquinoline (THQ) family.[1][2][3][4] As a reduced derivative of quinoline, it serves as a critical pharmacophore in medicinal chemistry, particularly in the development of BET bromodomain inhibitors , antioxidants , and antimalarial agents .
This guide provides a technical deep-dive into its physicochemical profile, validated synthetic protocols, and structural activity relationships (SAR), designed for researchers requiring high-fidelity data for lead optimization.
Physicochemical Profile
The presence of methyl groups at the C3 and C6 positions enhances the lipophilicity of the core THQ scaffold, influencing blood-brain barrier (BBB) permeability and hydrophobic binding interactions.
Table 1: Chemical & Physical Properties
| Property | Value (Experimental/Predicted) | Context for Drug Design |
| Molecular Formula | C₁₁H₁₅N | Core scaffold |
| Molecular Weight | 161.24 g/mol | Fragment-based drug design compliant |
| Physical State | Viscous pale yellow oil | Oxidizes to dark brown upon air exposure |
| Boiling Point | ~255–265 °C (Predicted) | High thermal stability |
| pKa (Conj. Acid) | ~5.3–5.6 | Weak base; protonated at physiological pH |
| LogP | ~2.8–3.1 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Secondary Amine) | Critical for H-bonding in active sites |
| H-Bond Acceptors | 1 (Nitrogen Lone Pair) | Interaction with metal centers or protons |
Note: The C3-methyl center introduces chirality. Unless specified as an enantiopure grade (e.g., R or S), commercial supplies are typically racemic.
Synthetic Methodologies
The most robust route to CAS 184041-78-9 is the catalytic hydrogenation of its aromatic precursor, 3,6-dimethylquinoline. This method is preferred for its atom economy and scalability.[5]
Protocol A: Catalytic Hydrogenation (High-Pressure)
Objective: Selective reduction of the heterocyclic ring without over-reduction of the benzene ring.
Reagents:
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Substrate: 3,6-Dimethylquinoline (1.0 eq)
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Catalyst: PtO₂ (Adams' Catalyst) or 5% Pd/C (0.05 eq)
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Solvent: Glacial Acetic Acid or Methanol (acidified)
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Hydrogen Source: H₂ gas (50–300 psi)
Step-by-Step Workflow:
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Dissolution: Dissolve 10 mmol of 3,6-dimethylquinoline in 20 mL of glacial acetic acid. The acidic medium protonates the nitrogen, activating the pyridine ring for reduction.
-
Catalyst Addition: Carefully add 5% Pd/C (10 wt% loading) under an inert argon atmosphere to prevent ignition.
-
Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Pressurize to 60 psi H₂.
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Reaction: Agitate at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane; stain with Dragendorff’s reagent).
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Workup: Filter the catalyst through a Celite pad. Neutralize the filtrate with saturated NaHCO₃ (aq) to pH >8.
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Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over Na₂SO₄ and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Visualization: Synthesis Logic
The following diagram illustrates the reduction pathway and potential side reactions (over-reduction).
Figure 1: Selective reduction pathway for the synthesis of the tetrahydroquinoline core.
Structural Activity Relationships (SAR) & Applications
The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" because its conformation mimics the peptide turn, allowing it to bind to diverse biological targets.
Key Pharmacophoric Features[6]
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Secondary Amine (N1): Acts as a hydrogen bond donor. It can be derivatized (alkylation/acylation) to modulate solubility and target affinity.
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C6-Methyl Group: Occupies hydrophobic pockets in enzymes (e.g., CYP450 or BET bromodomains), often improving metabolic stability by blocking the metabolically labile para-position.
-
C3-Methyl Group: Introduces stereochemical complexity. The C3 substituent can lock the ring conformation, influencing the "pucker" of the saturated ring and enhancing selectivity.
Application: BET Bromodomain Inhibition
THQ derivatives are extensively studied as mimics of the acetyl-lysine residue recognized by BET bromodomains (epigenetic readers). The N-H group mimics the amide N-H of acetyl-lysine.
Figure 2: Pharmacophore map highlighting the functional roles of the 3,6-dimethyl-THQ scaffold.
Handling, Stability, and Safety
Self-Validating Safety Protocol:
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Oxidation Sensitivity: THQs are susceptible to oxidation back to quinolines or formation of N-oxides upon prolonged exposure to air and light.
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Validation: If the clear/yellow oil turns dark brown or black, purify via short-path distillation or silica plug filtration before use.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.
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Hazards: Irritant to eyes and skin.[6][7][8] Use standard PPE (nitrile gloves, safety goggles).
References
-
BLD Pharm. (2025).[1] 1,2,3,4-Tetrahydro-3,6-dimethylquinoline Product Entry. Retrieved from
-
National Institutes of Health (PMC). (2016). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Tetrahydroquinolines: Methodologies. Retrieved from
-
BenchChem. (2025).[9] Technical Support: Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives. Retrieved from
Sources
- 1. 50741-37-2|1,2,3,4-Tetrahydroquinoline-8-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 90874-58-1|7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 3. 103796-41-4|1,2,3,4-Tetrahydroquinolin-6-amine|BLD Pharm [bldpharm.com]
- 4. 30290-78-9|4-Phenyl-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
